Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal Chemistry Dopamine D1 Receptor Scaffold Optimization

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold. It features a methyl group at position 5, a methylsulfanyl (-SMe) substituent at position 2, and an ethyl ester at the 6-carboxylate position, but critically, it is unsubstituted at the 7-position.

Molecular Formula C10H12N4O2S
Molecular Weight 252.30 g/mol
Cat. No. B5548578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC10H12N4O2S
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C
InChIInChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3
InChIKeyLMXGAWKMSQHOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold Overview for Procurement


Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold [1]. It features a methyl group at position 5, a methylsulfanyl (-SMe) substituent at position 2, and an ethyl ester at the 6-carboxylate position, but critically, it is unsubstituted at the 7-position. This distinguishes it from the more commonly reported 7-aryl or 7-oxo derivatives, positioning it as a minimalist core scaffold or key synthetic intermediate rather than a final bioactive lead compound.

Core Scaffold
Unsubstituted 7-position ready for systematic derivatization
Negative Control
D1 receptor SAR studies lacking 7-aryl substituent
Fragment Candidate
Low molecular weight, rule-of-three compliant

Why Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Casually Substituted


Within the triazolopyrimidine class, subtle structural changes lead to dramatic functional divergence. Published SAR data show that the presence and nature of the 7-substituent is a primary driver of biological potency. For example, a 7-(4-carbomethoxyphenyl) analog exhibits picomolar activity at the D1 dopamine receptor (EC50 = 0.00231 nM) [1], whereas 7-oxo-6-carboxylate derivatives function as potent xanthine oxidase inhibitors, with the best compound being 23-fold more potent than allopurinol [2]. Consequently, the unsubstituted 7-position of the target compound fundamentally alters its pharmacological profile, making it unsuitable as a direct replacement for bioactive 7-substituted analogs and necessitating a distinct procurement rationale centered on its value as a versatile, derivatizable intermediate.

7-aryl substitution is required for high D1 receptor potency; direct replacement of bioactive leads is not supported.
7-oxo pharmacophore is essential for xanthine oxidase inhibition; the target lacks this critical group.
6-carboxylate replacement of 6-nitro may shift antiviral activity profile, requiring independent evaluation.

Quantitative Differentiation Guide for Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Scaffold Minimalism: Unsubstituted 7-Position vs. Bioactive 7-Aryl Analogs

Direct structural comparison reveals the target compound lacks the 7-aryl substituent present in its closest bioactive analog. The 7-(4-carbomethoxyphenyl) derivative (BDBM49040) achieves an EC50 of 0.00231 nM at the human D1 dopamine receptor [1]. The target compound, being unsubstituted at this critical vector, is expected to lack this specific high-potency activity, making it a highly suitable negative control for SAR studies or a starting scaffold for focused library synthesis exploring 7-position modifications.

D1 Activity
Head-to-head
Target: 7-unsubstituted; activity not reported Comparator: EC50 ~0.0023 nM (7-aryl derivative)
Confirms 7-aryl requirement for sub-nanomolar D1 potency.
BindingDB data; in vitro functional assay.
Medicinal Chemistry Dopamine D1 Receptor Scaffold Optimization

Divergence from Xanthine Oxidase Inhibition: 6-Carboxylate vs. 7-Oxo Pharmacophore

A leading application of the triazolopyrimidine-6-carboxylate class is xanthine oxidase (XO) inhibition. However, the most potent XO inhibitors in this class require a 7-oxo group. A related study identified 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as 23 times more potent than the standard drug allopurinol [1]. The target compound lacks this requisite 7-oxo group and instead has a 5-methyl-2-methylsulfanyl combination, suggesting it is not optimized for this therapeutic target. This differentiation positions it for alternative applications, such as antiviral or antifungal screening where the 2-methylthio group is a known pharmacophore.

XO Pharmacophore
Cross-study
Target: 5-Me, 2-SMe, 6-COOEt (no 7-oxo) Comparator: 7-oxo analog ~23× more potent than allopurinol
Lacks 7-oxo required for xanthine oxidase inhibition.
SAR from ChemMedChem 2025.
Xanthine Oxidase Enzyme Inhibition Gout

The 2-Methylthio Pharmacophore: Inferred Antiviral Potential vs. a 6-Nitro Analog

The 2-methylthio-5-methyl substitution pattern is a key feature of a known broad-spectrum antiviral agent. A closely related compound, 2-methylthio-5-methyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one, has demonstrated confirmed in vivo antiviral activity against Influenza A (H5N1) and West Nile virus in a patented study [1]. The target compound shares the 2-methylthio-5-methyl core but substitutes the 6-nitro group with a 6-carboxylate ethyl ester. This modification replaces a strongly electron-withdrawing group with a hydrogen-bond-accepting ester, which could modulate antiviral potency, selectivity, or physicochemical properties, making it a high-priority molecule for antiviral SAR follow-up studies.

Antiviral Core
Class-level
2-MeS core shared with patented antiviral lead (RU2365591C2).
Potential antiviral lead analog; activity not directly reported.
6-ester vs. 6-nitro may alter potency.
Antiviral Influenza Virus West Nile Virus

Physicochemical Differentiation: Calculated Properties vs. Heavily Substituted Analogs

The target compound (molecular formula C10H12N4O2S, molecular weight 252.29 g/mol) is significantly smaller and less lipophilic than many bioactive 7-aryl analogs. For instance, the 7-(4-carbomethoxyphenyl) derivative BDBM49040 has a molecular weight of ~388.44 g/mol [1]. While measured logP/logD values are not available in the public domain, the target compound's lower molecular weight and absence of a lipophilic 7-aryl group suggest superior solubility and permeability properties that are highly desirable in fragment-based drug discovery (FBDD) or as a core scaffold for lead optimization, adhering more closely to 'lead-like' criteria.

Physicochemical Profile
Supporting evidence
252.29 g/molvs ~388 g/mol (7-aryl analog)
~35% smaller; favorable for fragment-based design.
Calculated MW; experimental logP not available.
Drug-likeness Physicochemical Properties Lead-likeness

Recommended Application Scenarios for Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Negative Control for Dopamine D1 Receptor Screening

The target compound, lacking the critical 7-aryl substituent, can serve as an essential negative control in assays screening for allosteric modulators of the D1 dopamine receptor. Its use alongside the highly potent analog BDBM49040 (EC50 = 0.00231 nM) [1] would confirm that any observed activity depends on the 7-substituent, thereby validating assay specificity.

Scaffold for Antiviral Lead Optimization via 6-Position Modification

Sharing the core 2-methylthio-5-methyl structure with a known antiviral agent [1], this compound is a high-priority starting point for synthesizing a library of 6-carboxylate derivatives. Researchers can systematically explore ester and amide variants to optimize antiviral potency and pharmacokinetic properties distinct from the 6-nitro lead series.

Fragment-Based Drug Discovery (FBDD) Library Member

With a low molecular weight (252.29 g/mol) and a compact, heterocyclic structure, the compound adheres to the 'rule of three' for fragment libraries. Its multi-functional groups (ester, methylthio) provide key vectors for fragment growing or merging, making it a valuable addition to a general-purpose fragment screening collection targeting purinergic or kinase targets.

Application
Selection Property
Validation Focus
D1 Negative Control
7-unsubstituted scaffold
Assay specificity using 7-aryl comparator
Antiviral Lead Optimization
2-methylthio core
6-carboxylate derivatization & antiviral assay
Fragment-Based Library
Low MW, multi-functional
Fragment hit confirmation & growth
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